Cas no 1261986-51-9 ([1,1'-Biphenyl]-3,4'-dicarboxylic acid, 2',6-difluoro-, 4'-methyl ester)

[1,1'-Biphenyl]-3,4'-dicarboxylic acid, 2',6-difluoro-, 4'-methyl ester is a synthetic compound with unique structural features. This derivative offers enhanced stability and selectivity in various chemical reactions, particularly in the synthesis of fine chemicals and pharmaceutical intermediates. Its distinct fluorinated and methylated substituents contribute to its increased solubility and reactivity, making it a valuable building block in organic synthesis.
[1,1'-Biphenyl]-3,4'-dicarboxylic acid, 2',6-difluoro-, 4'-methyl ester structure
1261986-51-9 structure
Product name:[1,1'-Biphenyl]-3,4'-dicarboxylic acid, 2',6-difluoro-, 4'-methyl ester
CAS No:1261986-51-9
MF:C15H10F2O4
Molecular Weight:292.234311580658
MDL:MFCD18322069
CID:2767713

[1,1'-Biphenyl]-3,4'-dicarboxylic acid, 2',6-difluoro-, 4'-methyl ester 化学的及び物理的性質

名前と識別子

    • [1,1'-Biphenyl]-3,4'-dicarboxylic acid, 2',6-difluoro-, 4'-methyl ester
    • MDL: MFCD18322069
    • インチ: 1S/C15H10F2O4/c1-21-15(20)9-2-4-10(13(17)7-9)11-6-8(14(18)19)3-5-12(11)16/h2-7H,1H3,(H,18,19)
    • InChIKey: KAGSFZWVCUAKFB-UHFFFAOYSA-N
    • SMILES: C1(C2=CC=C(C(OC)=O)C=C2F)=C(F)C=CC(C(O)=O)=C1

[1,1'-Biphenyl]-3,4'-dicarboxylic acid, 2',6-difluoro-, 4'-methyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB329344-5 g
4-Fluoro-3-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95%; .
1261986-51-9 95%
5g
€1159.00 2023-04-26
abcr
AB329344-5g
4-Fluoro-3-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95%; .
1261986-51-9 95%
5g
€1159.00 2025-02-14

[1,1'-Biphenyl]-3,4'-dicarboxylic acid, 2',6-difluoro-, 4'-methyl ester 関連文献

[1,1'-Biphenyl]-3,4'-dicarboxylic acid, 2',6-difluoro-, 4'-methyl esterに関する追加情報

Introduction to [1,1'-Biphenyl]-3,4'-dicarboxylic acid, 2',6-difluoro-, 4'-methyl ester (CAS No. 1261986-51-9)

[1,1'-Biphenyl]-3,4'-dicarboxylic acid, 2',6-difluoro-, 4'-methyl ester] is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, identified by its CAS number [CAS No. 1261986-51-9], belongs to a class of molecules known for their unique structural and functional properties. The presence of fluoro and methyl substituents in its biphenyl core imparts distinct electronic and steric characteristics, making it a valuable candidate for various applications.

The structural framework of [1,1'-Biphenyl]-3,4'-dicarboxylic acid, 2',6-difluoro-, 4'-methyl ester] consists of two benzene rings connected by a carboxylic acid bridge at the 3 and 4' positions. The introduction of fluorine atoms at the 2' and 6' positions further modifies its chemical behavior. Fluorine is a halogen element that significantly influences the compound's reactivity, solubility, and metabolic stability. The methyl ester group at the 4' position adds another layer of functionality, enabling diverse chemical transformations and interactions.

In recent years, this compound has been extensively studied for its potential applications in drug development. The biphenyl core is a common motif in many bioactive molecules due to its ability to adopt stable conformations and interact with biological targets. The fluoro substituents enhance the lipophilicity of the molecule, which can improve its bioavailability and binding affinity to biological receptors. Additionally, the carboxylic acid bridge provides a site for further functionalization, allowing chemists to tailor the molecule for specific therapeutic purposes.

One of the most promising areas of research involving [1,1'-Biphenyl]-3,4'-dicarboxylic acid, 2',6-difluoro-, 4'-methyl ester] is in the development of novel anticancer agents. Cancer research has seen significant advancements by leveraging fluorinated aromatic compounds due to their enhanced metabolic stability and improved pharmacokinetic profiles. Studies have shown that fluorine atoms can modulate the electronic properties of molecules, leading to stronger interactions with target enzymes and proteins involved in cancer cell proliferation.

Moreover, the compound's structural features make it an excellent candidate for materials science applications. The biphenyl core with fluoro and methyl substituents can contribute to the development of advanced materials with tailored electronic properties. Such materials are crucial for applications in organic electronics, including organic light-emitting diodes (OLEDs) and photovoltaic cells. The unique electronic characteristics of [1,1'-Biphenyl]-3,4'-dicarboxylic acid, 2',6-difluoro-, 4'-methyl ester] enable it to serve as a building block for designing new materials with improved performance.

The synthesis of [1,1'-Biphenyl]-3,4'-dicarboxylic acid, 2',6-difluoro-, 4'-methyl ester] involves multi-step organic reactions that require precise control over reaction conditions. The introduction of fluorine atoms often necessitates specialized synthetic methodologies to ensure high yield and purity. Researchers have developed various approaches to incorporate fluorine into aromatic systems, including metal-catalyzed cross-coupling reactions and electrochemical fluorination techniques. These methods have enabled the efficient synthesis of complex fluorinated biphenyl derivatives like this compound.

Recent advancements in computational chemistry have also played a crucial role in understanding the properties of [1,1'-Biphenyl]-3,4'-dicarboxylic acid, 2',6-difluoro-, 4'-methyl ester]. Molecular modeling techniques allow researchers to predict the behavior of molecules before they are synthesized in the lab. This approach has significantly reduced the time and cost associated with drug discovery by enabling virtual screening of potential candidates. Computational studies have revealed insights into how the structural features of this compound influence its biological activity and material properties.

The pharmaceutical industry has shown particular interest in developing fluorinated biphenyl derivatives as potential therapeutics. These compounds exhibit a range of biological activities due to their ability to interact with various biological targets. For instance, some derivatives have demonstrated anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. Others have shown promise as antiviral agents by interfering with viral replication mechanisms.

The versatility of [1,1'-Biphenyl]-3,4'-dicarboxylic acid, 2',6-difluoro-, 4'-methyl ester] extends beyond pharmaceutical applications into agrochemicals and specialty chemicals. Its unique structural features make it suitable for developing new pesticides and herbicides that are more effective and environmentally friendly. Additionally, its properties as an intermediate in organic synthesis make it valuable for producing other high-performance materials used in industries ranging from electronics to coatings.

In conclusion, [1,1'-Biphenyl]-3,4'-dicarboxylic acid, 2',6-difluoro-, 4'-methyl ester] is a multifaceted compound with significant potential in various scientific and industrial domains. Its structural complexity and functional diversity make it an attractive candidate for drug development、materials science,and other advanced applications。With ongoing research efforts aimed at optimizing its synthesis and exploring new uses,this compound is poised to play an increasingly important role in addressing global challenges across multiple sectors。

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推奨される供給者
Amadis Chemical Company Limited
(CAS:1261986-51-9)[1,1'-Biphenyl]-3,4'-dicarboxylic acid, 2',6-difluoro-, 4'-methyl ester
A1170814
Purity:99%
はかる:5g
Price ($):687.0